molecular formula C22H21N3O2S B271079 1-(4-methylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide

1-(4-methylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B271079
M. Wt: 391.5 g/mol
InChI Key: VYZGMSNEDWXMHC-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound characterized by the presence of a thiazole ring, a pyrrolidine ring, and two 4-methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting 4-methylphenyl isothiocyanate with an appropriate α-haloketone under basic conditions to form the thiazole ring.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized by reacting a suitable amine with a diketone under acidic conditions.

    Coupling of the Thiazole and Pyrrolidine Rings: The final step involves coupling the thiazole and pyrrolidine rings through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium azide in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

1-(4-methylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-4-(4-methylphenyl)-1,3-thiazole: Similar structure but lacks the pyrrolidine ring.

    4-methylphenyl-1,3-thiazol-2-yl-amine: Similar structure but lacks the pyrrolidine ring and the amide bond.

    1-(4-methylphenyl)-3-pyrrolidinecarboxamide: Similar structure but lacks the thiazole ring.

Uniqueness

1-(4-methylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide is unique due to the presence of both the thiazole and pyrrolidine rings, which may confer distinct chemical and biological properties compared to similar compounds. This unique structure allows for specific interactions with molecular targets, potentially leading to novel therapeutic applications.

Properties

Molecular Formula

C22H21N3O2S

Molecular Weight

391.5 g/mol

IUPAC Name

1-(4-methylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H21N3O2S/c1-14-3-7-16(8-4-14)19-13-28-22(23-19)24-21(27)17-11-20(26)25(12-17)18-9-5-15(2)6-10-18/h3-10,13,17H,11-12H2,1-2H3,(H,23,24,27)

InChI Key

VYZGMSNEDWXMHC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)C

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)C

Origin of Product

United States

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